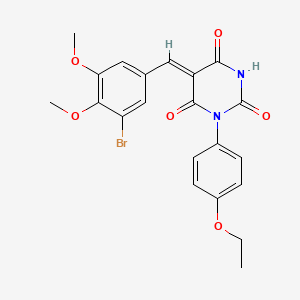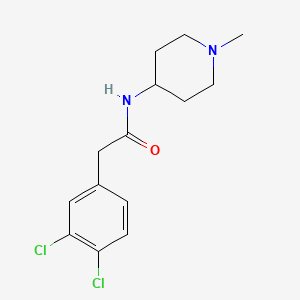
dibutyl (2-amino-2-oxoethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl (2-amino-2-oxoethyl)phosphonate (DBAOEP) is a phosphonate compound that has gained attention in scientific research due to its potential applications as a chelating agent, a ligand, and a catalyst. DBAOEP is a white crystalline solid that is soluble in water and organic solvents. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of dibutyl (2-amino-2-oxoethyl)phosphonate is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can then be removed from the system. dibutyl (2-amino-2-oxoethyl)phosphonate has been shown to have a high affinity for metal ions such as copper, nickel, and zinc, and it has been suggested that the compound may act as a bidentate ligand, forming a complex with the metal ion through its amino and carbonyl groups.
Biochemical and Physiological Effects
dibutyl (2-amino-2-oxoethyl)phosphonate has been shown to have low toxicity and is relatively stable under physiological conditions. In vitro studies have shown that dibutyl (2-amino-2-oxoethyl)phosphonate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. dibutyl (2-amino-2-oxoethyl)phosphonate has also been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl (2-amino-2-oxoethyl)phosphonate has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under physiological conditions, and its ability to form complexes with a variety of metal ions. However, dibutyl (2-amino-2-oxoethyl)phosphonate also has some limitations, including its relatively high cost, its potential toxicity at high concentrations, and its limited availability.
Direcciones Futuras
There are several potential future directions for research on dibutyl (2-amino-2-oxoethyl)phosphonate, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of the compound's potential as a drug delivery system, and the exploration of its potential applications in the field of catalysis. Additionally, further studies are needed to fully understand the mechanism of action of dibutyl (2-amino-2-oxoethyl)phosphonate and to determine its potential toxicity at higher concentrations.
Métodos De Síntesis
Dibutyl (2-amino-2-oxoethyl)phosphonate can be synthesized using different methods, including the reaction of dibutylphosphite with glycine, the reaction of dibutylphosphite with oxalyl chloride and glycine, and the reaction of dibutylphosphite with chloroacetic acid and glycine. The most common method involves the reaction of dibutylphosphite with glycine in the presence of a catalyst such as sodium methoxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and distillation.
Aplicaciones Científicas De Investigación
Dibutyl (2-amino-2-oxoethyl)phosphonate has been used in various scientific research applications, including as a chelating agent for the removal of heavy metals from wastewater, as a ligand for the synthesis of metal complexes, and as a catalyst for various organic reactions. dibutyl (2-amino-2-oxoethyl)phosphonate has also been studied for its potential applications in medicine, including as an anticancer agent and as a drug delivery system.
Propiedades
IUPAC Name |
2-dibutoxyphosphorylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO4P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h3-9H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTFWHPOKPZGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CC(=O)N)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dibutoxyphosphorylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)

![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)


![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4898264.png)
